molecular formula C16H30O4 B13769994 Isodecyl hydrogen adipate CAS No. 53595-56-5

Isodecyl hydrogen adipate

Cat. No.: B13769994
CAS No.: 53595-56-5
M. Wt: 286.41 g/mol
InChI Key: IXSNSMTVBCIFOP-UHFFFAOYSA-N
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Description

Isodecyl hydrogen adipate is an organic compound with the molecular formula C16H30O4. It is a derivative of adipic acid, where one of the carboxylic acid groups is esterified with isodecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodecyl hydrogen adipate can be synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of adipic acid with isodecyl alcohol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: Isodecyl hydrogen adipate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield adipic acid and isodecyl alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Adipic acid and isodecyl alcohol.

    Reduction: Corresponding alcohols.

    Hydrolysis: Adipic acid and isodecyl alcohol.

Scientific Research Applications

Isodecyl hydrogen adipate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of polymers and resins to enhance their flexibility and durability.

    Biology: Employed in the formulation of various biological assays and experiments due to its compatibility with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the manufacture of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility.

Mechanism of Action

The mechanism of action of isodecyl hydrogen adipate primarily involves its interaction with other chemical compounds through esterification and hydrolysis reactions. The ester group in this compound can undergo hydrolysis to release adipic acid and isodecyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

    Diisodecyl adipate: Used as a plasticizer in the production of flexible PVC and other polymers.

    Dioctyl adipate: Employed in the manufacture of films, sheets, and coatings due to its excellent flexibility and low-temperature performance.

    Bis(2-ethylhexyl) adipate: Utilized in the production of plasticizers, lubricants, and hydraulic fluids.

Uniqueness of Isodecyl Hydrogen Adipate: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its compatibility with a wide range of materials make it a versatile compound for numerous applications.

Properties

CAS No.

53595-56-5

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

6-(8-methylnonoxy)-6-oxohexanoic acid

InChI

InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18)

InChI Key

IXSNSMTVBCIFOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)O

Origin of Product

United States

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